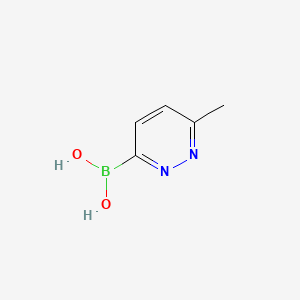![molecular formula C10H9BrFNO2 B570065 N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide CAS No. 1141886-90-9](/img/structure/B570065.png)
N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide
概要
説明
N-[4-(2-bromoacetyl)-3-fluorophenyl]acetamide (BFA) is an organic compound commonly used in scientific research. It is a synthetic molecule that has been used in various studies for its biochemical and physiological effects. BFA is a derivative of acetamide and can be synthesized using a variety of methods. BFA has been widely used in scientific research due to its ability to interact with various biological systems, its low toxicity, and its ability to be synthesized in the laboratory.
作用機序
N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide is known to interact with various biological systems, including enzymes, receptors, and proteins. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide is known to bind to various enzymes and receptors, which can lead to the inhibition of various biochemical pathways. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide is also known to interact with various proteins, which can lead to the activation or inhibition of various biochemical pathways.
生化学的および生理学的効果
N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has been shown to have a variety of biochemical and physiological effects. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has been shown to inhibit the activity of various enzymes, including cytochrome P450 enzymes, which can lead to the inhibition of various metabolic pathways. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has also been shown to bind to various receptors, which can lead to the activation or inhibition of various biochemical pathways. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has also been shown to interact with various proteins, which can lead to the activation or inhibition of various biochemical pathways.
実験室実験の利点と制限
N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has a number of advantages for use in laboratory experiments. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide is relatively non-toxic, making it safe for use in laboratory experiments. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide is also relatively easy to synthesize in the laboratory, making it convenient for use in laboratory experiments. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide is also relatively stable, making it suitable for use in laboratory experiments.
However, N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide also has a number of limitations for use in laboratory experiments. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide is relatively expensive, making it cost-prohibitive for some laboratory experiments. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide is also relatively unstable, making it difficult to store for long periods of time. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide is also relatively difficult to synthesize, making it time-consuming to prepare for laboratory experiments.
将来の方向性
The future of N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide research is promising. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has been used in a variety of scientific research applications, and there are many potential future directions for N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide research.
One potential future direction for N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide research is the development of new drugs that utilize N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide as a target. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has been used in drug development to study the effects of various drugs on biological systems, and there is potential to develop new drugs that can target N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide.
Another potential future direction for N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide research is the study of its effects on cancer cells. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has been used in cancer research to study the effects of various drugs on cancer cells, and there is potential to develop new drugs that can target N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide in cancer cells.
A third potential future direction for N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide research is the development of new enzyme inhibitors that utilize N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide as a target. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has been used in enzyme inhibition studies to study the effects of drugs on the activity of various enzymes, and there is potential to develop new enzyme inhibitors that can target N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide.
Finally, N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has potential to be used in a variety of other scientific research applications, such as drug delivery, gene therapy, and immunology. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has the potential to be used in a variety of scientific research applications, and there is potential to develop new applications for N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide in the future.
科学的研究の応用
N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has been used in a variety of scientific research applications, including drug development, cancer research, and enzyme inhibition. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has been used in drug development to study the effects of various drugs on biological systems. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has also been used in cancer research to study the effects of various drugs on cancer cells. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has also been used in enzyme inhibition studies to study the effects of drugs on the activity of various enzymes.
特性
IUPAC Name |
N-[4-(2-bromoacetyl)-3-fluorophenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO2/c1-6(14)13-7-2-3-8(9(12)4-7)10(15)5-11/h2-4H,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOMQQGADOPTAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(=O)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

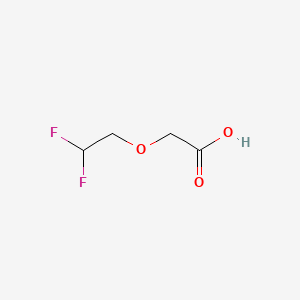
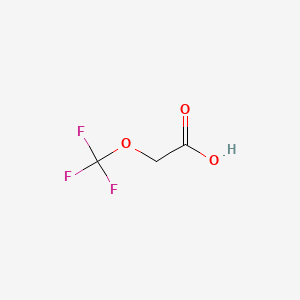
![1H-Pyrrolo[2,3-f]quinoline-4,5-diol](/img/structure/B569984.png)
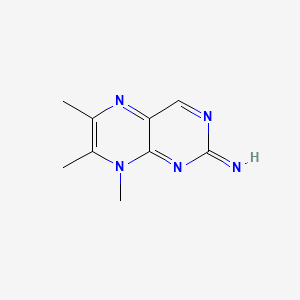
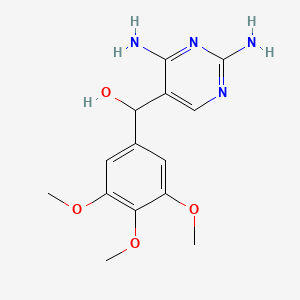
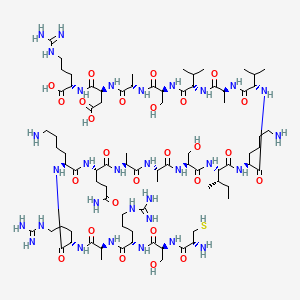
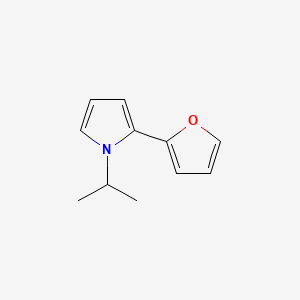
![Furo[2,3-b]furan-2(3H)-one, 5-ethoxytetrahydro-3,3a-dimethyl-, (3alpha,3aba,5alpha,6aba)- (9CI)](/img/no-structure.png)
![2-(Dimethylamino)-1-methyl-1H-benzo[d]imidazole-5,6-diol](/img/structure/B569996.png)
![2H-[1,2,5]Thiadiazino[5,6-a]benzimidazole](/img/structure/B569998.png)
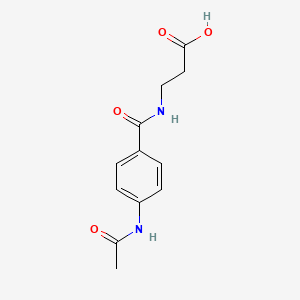
![Benzo[e]pyren-3-amine](/img/structure/B570002.png)
